molecular formula C16H14ClNO B14749121 2-Benzyl-4-hydroxyisoquinolin-2-ium chloride

2-Benzyl-4-hydroxyisoquinolin-2-ium chloride

Cat. No.: B14749121
M. Wt: 271.74 g/mol
InChI Key: JWORJNCQYSSPDN-UHFFFAOYSA-N
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Description

2-Benzyl-4-hydroxyisoquinolin-2-ium chloride is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-hydroxyisoquinolin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzylamine and 2-chloro-4-hydroxybenzaldehyde as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-hydroxyisoquinolin-2-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinones, and dihydroisoquinolines

Scientific Research Applications

2-Benzyl-4-hydroxyisoquinolin-2-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-hydroxyisoquinolin-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-hydroxyisoquinolin-2-ium chloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group and the hydroxyl group at specific positions can enhance its interaction with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H14ClNO

Molecular Weight

271.74 g/mol

IUPAC Name

2-benzylisoquinolin-2-ium-4-ol;chloride

InChI

InChI=1S/C16H13NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9,11-12H,10H2;1H

InChI Key

JWORJNCQYSSPDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C(=C2)O.[Cl-]

Origin of Product

United States

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